molecular formula C9H7N3O2S2 B3128861 4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338978-83-9

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B3128861
CAS No.: 338978-83-9
M. Wt: 253.3 g/mol
InChI Key: FTCMKBJOBUFKIF-UHFFFAOYSA-N
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Description

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also features a methyl group and a nitrophenylsulfanyl group attached to the thiadiazole ring. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications .

Chemical Reactions Analysis

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting the activity of proteins involved in cell proliferation .

Comparison with Similar Compounds

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:

    2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

    2-Methyl-5-nitro-1,3,4-thiadiazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its antioxidant and anti-inflammatory activities.

The uniqueness of this compound lies in its specific structural features, such as the presence of both a methyl group and a nitrophenylsulfanyl group, which impart distinct chemical and biological properties to the compound .

Properties

IUPAC Name

4-methyl-5-(4-nitrophenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c1-6-9(16-11-10-6)15-8-4-2-7(3-5-8)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMKBJOBUFKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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